Thalidomide-5-NH2-CH2-COOH

Catalog No.
S8505288
CAS No.
M.F
C15H13N3O6
M. Wt
331.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thalidomide-5-NH2-CH2-COOH

Product Name

Thalidomide-5-NH2-CH2-COOH

IUPAC Name

2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]acetic acid

Molecular Formula

C15H13N3O6

Molecular Weight

331.28 g/mol

InChI

InChI=1S/C15H13N3O6/c19-11-4-3-10(13(22)17-11)18-14(23)8-2-1-7(16-6-12(20)21)5-9(8)15(18)24/h1-2,5,10,16H,3-4,6H2,(H,20,21)(H,17,19,22)

InChI Key

ZATMCTCUKSYXHM-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCC(=O)O

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCC(=O)O

Thalidomide-5-NH2-CH2-COOH (CAS 2412056-27-8) is a bifunctional E3 ligase ligand building block specifically engineered for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Featuring a cereblon (CRBN)-binding thalidomide core with an aminoacetic acid (-NH-CH2-COOH) handle precisely positioned at the C5-position of the phthalimide ring, this precursor is optimized for direct amide coupling with amine-bearing target warheads [1]. The C5 exit vector provides a distinct spatial trajectory compared to traditional C4-linked analogs, making it a critical procurement choice for optimizing ternary complex formation, shortening linker lengths, and tuning the physicochemical properties of targeted protein degraders in advanced drug discovery workflows.

Substituting Thalidomide-5-NH2-CH2-COOH with standard C4-linked analogs (such as pomalidomide derivatives) or unfunctionalized 5-fluoro-thalidomide fundamentally compromises both PROTAC efficacy and synthesis workflows. Geometrically, the C4 and C5 exit vectors project linkers at divergent angles; a warhead that forms a highly cooperative ternary complex via a C5 linkage often exhibits severe steric clashes and fails to degrade the target when forced onto a C4 linkage [1]. Synthetically, substituting with 5-fluoro-thalidomide requires harsh nucleophilic aromatic substitution (SNAr) conditions (typically 80–100 °C) to install the linker, which frequently causes thermal degradation or racemization of sensitive warheads [2]. By providing a pre-installed, highly reactive carboxylic acid handle, Thalidomide-5-NH2-CH2-COOH bypasses these bottlenecks, enabling mild, room-temperature amide couplings that preserve warhead integrity.

Synthesis Compatibility: Mild Amide Coupling vs. Harsh SNAr Conditions

When synthesizing PROTACs with sensitive warheads, the choice of CRBN ligand precursor dictates the reaction conditions. Utilizing Thalidomide-5-NH2-CH2-COOH allows for standard room-temperature amide coupling (e.g., HATU/DIPEA) with primary amines, typically achieving high yields (>80%) without thermal stress [1]. In contrast, using the baseline 5-fluoro-thalidomide precursor requires harsh nucleophilic aromatic substitution (SNAr) conditions—often heating to 80–100 °C in polar aprotic solvents for extended periods—which can lead to the degradation or racemization of delicate kinase inhibitors [2].

Evidence DimensionRequired coupling conditions for linker attachment
Target Compound DataRoom temperature, standard peptide coupling (HATU/EDC) with >80% typical yield
Comparator Or Baseline5-fluoro-thalidomide: 80–100 °C, SNAr conditions in DMF/DMAc
Quantified DifferenceEliminates thermal degradation risk by lowering reaction temperature by ~60–80 °C
ConditionsSynthesis of PROTACs using amine-functionalized warheads

Procuring the pre-functionalized carboxylic acid handle prevents the loss of expensive, complex warheads during late-stage PROTAC assembly.

Ternary Complex Optimization: C5 vs. C4 Exit Vector Geometry

The attachment point on the phthalimide ring drastically alters the spatial projection of the linker. Studies on kinase degraders (such as AURKA PROTACs) demonstrate that C5-linked thalidomide derivatives can achieve near-complete target degradation (Dmax >80%) using significantly shorter linkers than their C4-linked counterparts [1]. While C4-linked pomalidomide derivatives often require longer PEG3 or PEG4 spacers to relieve steric clashes, the C5 exit vector's distinct trajectory allows for the use of short alkyl or PEG1/PEG2 linkers, thereby reducing the overall molecular weight and topological polar surface area (TPSA) of the final degrader [2].

Evidence DimensionOptimal linker length for productive ternary complex formation
Target Compound DataC5-linkage: Tolerates short linkers (e.g., PEG1-PEG2) for Dmax >80%
Comparator Or BaselineC4-linkage (Pomalidomide): Often requires longer linkers (PEG3-PEG4) to achieve equivalent Dmax
Quantified DifferenceReduces PROTAC molecular weight and TPSA by minimizing required linker length
ConditionsOptimization of kinase-targeted PROTACs (e.g., AURKA)

Selecting the C5 exit vector allows chemists to design lower-molecular-weight PROTACs, directly improving cellular permeability and pharmacokinetic properties.

Off-Target Profile: Sparing IMiD Neosubstrates

A major liability of traditional CRBN ligands is the unintended degradation of intrinsic IMiD neosubstrates, which can cause hematological toxicity. C4-amino substituted ligands (pomalidomide derivatives) strongly recruit and degrade IKZF1, IKZF3, and GSPT1 [1]. However, modifying the substitution to the C5 position alters the surface electronics and steric profile of the CRBN-ligand complex. PROTACs utilizing a C5-amino or C5-alkylamino anchor frequently exhibit significantly reduced off-target degradation of these neosubstrates (often <10% clearance) compared to C4-linked analogs (>80% clearance), providing a cleaner degradation profile for the target protein of interest [2].

Evidence DimensionOff-target degradation of IKZF1/3 and GSPT1
Target Compound DataC5-substituted thalidomide anchors: Minimal neosubstrate degradation (<10%)
Comparator Or BaselineC4-substituted anchors (Pomalidomide): High neosubstrate degradation (>80%)
Quantified DifferenceSignificant reduction in off-target IMiD neosubstrate clearance
ConditionsCellular degradation assays monitoring off-target protein levels

Procuring a C5-linked precursor is essential for developing highly selective PROTACs that avoid the dose-limiting toxicities associated with off-target neosubstrate degradation.

Synthesis of Low-Molecular-Weight PROTACs for Improved Permeability

Because the C5 exit vector often tolerates shorter linker lengths compared to C4 analogs, Thalidomide-5-NH2-CH2-COOH is the ideal starting material for campaigns aimed at optimizing the 'rule of 5' properties of degraders. It is specifically procured when initial C4-linked prototypes suffer from poor cellular permeability due to excessive molecular weight or high TPSA [1].

Late-Stage Functionalization of Thermally Sensitive Warheads

In workflows where the target protein ligand (warhead) is prone to degradation, racemization, or side reactions at elevated temperatures, this compound is preferred over 5-fluoro-thalidomide. Its pre-installed carboxylic acid handle allows for mild, room-temperature amide coupling, preserving the structural integrity of complex, high-value kinase or epigenetic inhibitors [2].

Development of Highly Selective Degraders Sparing IKZF1/3

For therapeutic programs where off-target hematological toxicity is a concern, Thalidomide-5-NH2-CH2-COOH serves as a superior CRBN anchor. Its C5-substitution profile helps abrogate the intrinsic IMiD-like degradation of neosubstrates (such as IKZF1 and GSPT1) that is typically unavoidable with standard pomalidomide-based linkers, ensuring high target selectivity [3].

XLogP3

-0.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

331.08043514 g/mol

Monoisotopic Mass

331.08043514 g/mol

Heavy Atom Count

24

Dates

Last modified: 01-05-2024

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